molecular formula C17H24O3 B010425 methyl 4-prop-2-enoxy-3,5-dipropylbenzoate CAS No. 100347-78-2

methyl 4-prop-2-enoxy-3,5-dipropylbenzoate

Katalognummer: B010425
CAS-Nummer: 100347-78-2
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: YAFZWNCGWWHTGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of an allyloxy group at the 4-position and dipropyl groups at the 3 and 5 positions of the benzoic acid ring, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Eigenschaften

CAS-Nummer

100347-78-2

Molekularformel

C17H24O3

Molekulargewicht

276.4 g/mol

IUPAC-Name

methyl 4-prop-2-enoxy-3,5-dipropylbenzoate

InChI

InChI=1S/C17H24O3/c1-5-8-13-11-15(17(18)19-4)12-14(9-6-2)16(13)20-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3

InChI-Schlüssel

YAFZWNCGWWHTGS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC

Kanonische SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC

Andere CAS-Nummern

100347-78-2

Synonyme

Methyl 4-allyloxy-3,5-dipropylbenzoate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(allyloxy)-3,5-dipropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, allowing for the recovery and reuse of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is unique due to the presence of both allyloxy and dipropyl groups, which confer distinct chemical and physical properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.